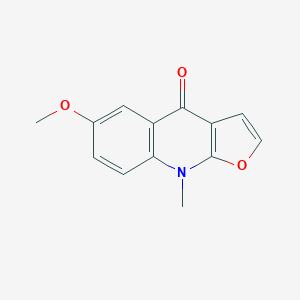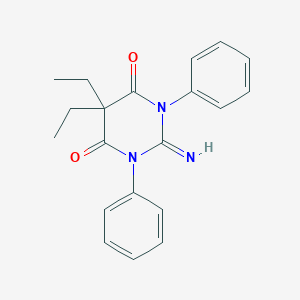
Isopteleine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antioxidative and Cardioprotective Effects
Isopteleine has been found to have antioxidative and cardioprotective effects . A study on rats showed that Schisandra chinensis bee pollen extract (SCBPE), which contains Isopteleine, significantly reduced serum aspartate transaminase, lactate dehydrogenase, and creatine kinase activities and increased myocardial superoxide dismutase, glutathione peroxidase, and catalase activities . This suggests that Isopteleine could potentially be used in the treatment of myocardial infarction .
Anti-apoptotic Effect
The same study also found that Isopteleine has an anti-apoptotic effect . The protein expression of nuclear factor-erythroid 2-related factor 2 (Nrf-2), heme oxygenase-1 (HO-1), and Bcl2 in the heart increased in the SCBPE groups, while that of Bax decreased compared to the model group . This suggests that Isopteleine could potentially be used in the prevention of cell death.
Heart Failure Research
Isopteleine has been used in research to create animal models of chronic heart failure . In one study, mice were injected with isoproterenol, a compound related to Isopteleine, to induce heart failure . This research could help in the study of heart failure-related mechanisms and treatments .
Drug Conversion Studies
Isopteleine has been used in studies to understand drug conversion in different model animals . This research could potentially help in the development of new drugs and treatments.
Safety and Hazards
Isopteleine should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It’s also important to ensure adequate ventilation and remove all sources of ignition .
Mecanismo De Acción
Target of Action
Isopteleine, also known as Isoprenaline, primarily targets the beta-adrenergic receptors . These receptors play a crucial role in the regulation of heart rate, dilation of blood vessels and bronchi, and the breakdown of glycogen in the liver and muscle tissue .
Mode of Action
Isopteleine is a non-selective beta-adrenergic agonist . It interacts with its targets by binding to both beta-1 and beta-2 adrenergic receptors . This binding increases intracellular calcium in cardiac myocytes, leading to positive inotropic (increased force of contraction), lusitropic (increased rate of relaxation), chronotropic (increased heart rate), and dromotropic (increased conduction velocity) effects .
Biochemical Pathways
Isopteleine affects the adrenergic signaling pathway . Upon binding to the beta-adrenergic receptors, it triggers a cascade of biochemical reactions that lead to the conversion of ATP to cyclic AMP (cAMP). The increased cAMP levels then activate protein kinase A, which in turn phosphorylates various proteins, leading to the physiological responses associated with beta-adrenergic receptor activation .
Pharmacokinetics
Isopteleine has a short duration of action as it is rapidly cleared . Its elimination half-life is approximately 2 minutes . This rapid clearance and short half-life impact the bioavailability of the drug, necessitating frequent dosing to maintain therapeutic levels .
Result of Action
The action of Isopteleine results in a number of physiological effects. It increases heart rate and cardiac output, dilates bronchi, and promotes the breakdown of glycogen . These effects make it useful in the treatment of conditions such as bradycardia, heart block, bronchospasm during anesthesia, and various forms of shock .
Action Environment
The action, efficacy, and stability of Isopteleine can be influenced by various environmental factors. For instance, conditions such as hyperthyroidism can enhance the drug’s effects, while conditions like hypovolemia can reduce its efficacy . Additionally, the presence of other drugs can also impact the action of Isopteleine, as they may compete for the same metabolic pathways or receptor sites .
Propiedades
IUPAC Name |
6-methoxy-9-methylfuro[2,3-b]quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-14-11-4-3-8(16-2)7-10(11)12(15)9-5-6-17-13(9)14/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTZVOMYVJKQTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C(=O)C3=C1OC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-9-methylfuro[2,3-b]quinolin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(Trifluoromethyl)-3-[m(formamide)phenyl]diazirine](/img/structure/B123222.png)




![(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-phenyl-2-propenamide](/img/structure/B123236.png)






